molecular formula C5H8O2 B080960 2-Butenoic acid, 2-methyl- CAS No. 13201-46-2

2-Butenoic acid, 2-methyl-

Cat. No. B080960
CAS RN: 13201-46-2
M. Wt: 100.12 g/mol
InChI Key: UIERETOOQGIECD-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2-methyl- is a natural product found in Lomatium nuttallii, Lithospermum erythrorhizon, and other organisms . It has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol . The IUPAC name for this compound is 2-methylbut-2-enoic acid .


Molecular Structure Analysis

The molecular structure of 2-Butenoic acid, 2-methyl- can be represented by the InChI string: InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7) . The compound has a complexity of 103 as computed by Cactvs 3.4.8.18 .


Physical And Chemical Properties Analysis

2-Butenoic acid, 2-methyl- has a molecular weight of 100.12 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 100.052429494 g/mol . The Topological Polar Surface Area of the compound is 37.3 Ų .

Scientific Research Applications

Microwave Spectra and Conformation

Research by Shibano et al. (1988) explored the microwave spectra of trans-2-butenoic acid, revealing its existence in two forms, s-trans and s-cis, in the gas phase. They determined the coordinates of the hydrogen atom in the OH group and estimated the dipole moment through ab initio calculation (Shibano et al., 1988).

Chromatographic Analysis

Gatti et al. (1990) investigated using the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of important thiols. The compound reacts with thiols to give fluorescent adducts, useful in pharmaceutical applications (Gatti et al., 1990).

Combustion of Fatty Acid Methyl Esters

Gaïl et al. (2008) examined the effect of unsaturation on the combustion of fatty acid methyl esters (FAME), including methyl (E)-2-butenoate. They conducted experiments in a jet-stirred reactor and used a detailed chemical kinetic reaction mechanism for modeling, providing insights into the combustion processes of biodiesel compounds (Gaïl et al., 2008).

Microwave-Assisted Synthesis

Uguen et al. (2021) developed conditions for the synthesis of 4-oxo-2-butenoic acid via microwave-assisted aldol-condensation. This provides a method for synthesizing biologically active species and intermediates for further derivatization across a broad range of substrates (Uguen et al., 2021).

Photophysical and Redox Properties

Adeloye et al. (2012) synthesized a ruthenium(II) complex with trans-2-methyl-2-butenoic acid functionality for use in dye-sensitized solar cells (DSSCs). They investigated its absorption spectrum, redox behavior, and luminescence properties, revealing its potential as a dye for DSSCs (Adeloye et al., 2012).

Enantioselective Hydrogenation

Bisignani et al. (2005) conducted a study on the hydrogenation of (E)-2-methyl-2-butenoic acid using a palladium catalyst. They observed the nature of the interaction between the acid and the catalyst and the specific role of solvent polarity on the enantiomeric excess, which is vital for potential industrial applications (Bisignani et al., 2005).

Safety And Hazards

Prolonged inhalation of high concentrations of 2-Butenoic acid, 2-methyl- may damage the respiratory system . It may cause gastrointestinal symptoms, including upset stomach . Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation . Prolonged contact may cause dryness of the skin . The compound may cause temporary eye irritation .

properties

IUPAC Name

2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIERETOOQGIECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861643
Record name 2-Butenoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butenoic acid, 2-methyl-

CAS RN

13201-46-2
Record name 2-Methyl-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13201-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-butenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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